6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring, a triazole ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 5-arylfuran-2-carboxylic acids with 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride . The reaction conditions often require refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It has been investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells . The compound’s nitro group plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells.
Comparison with Similar Compounds
6-[5-(4-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
- 6-[5-(4-Chlorophenyl)-2-methyl-3-furanyl]-3-(2-methyl-3-furanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 2-(5-arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazoles
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities
Properties
Molecular Formula |
C19H11N5O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[5-(4-nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11N5O3S/c25-24(26)14-8-6-12(7-9-14)15-10-11-16(27-15)18-22-23-17(20-21-19(23)28-18)13-4-2-1-3-5-13/h1-11H |
InChI Key |
KAMSAFSPMOEHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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